molecular formula C19H14BrF3N2O B2594275 1-(4-bromophenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]pyrrole-2-carboxamide CAS No. 477858-93-8

1-(4-bromophenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]pyrrole-2-carboxamide

Cat. No.: B2594275
CAS No.: 477858-93-8
M. Wt: 423.233
InChI Key: MLMDUJGLBDVVLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]pyrrole-2-carboxamide is a pyrrole-2-carboxamide derivative featuring a 4-bromophenyl substituent at the pyrrole ring and a 3-(trifluoromethyl)benzyl group attached to the carboxamide nitrogen.

The compound’s molecular formula is inferred as C₁₉H₁₅BrF₃N₂O, with a molar mass of ~424.2 g/mol, significantly higher than simpler analogs such as 4-acetyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide (310.27 g/mol) .

Properties

IUPAC Name

1-(4-bromophenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrF3N2O/c20-15-6-8-16(9-7-15)25-10-2-5-17(25)18(26)24-12-13-3-1-4-14(11-13)19(21,22)23/h1-11H,12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMDUJGLBDVVLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)C2=CC=CN2C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-bromophenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]pyrrole-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrrole ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Attachment of the trifluoromethylphenyl group: This can be done through a Friedel-Crafts acylation reaction, where the trifluoromethylphenyl group is introduced using a trifluoromethylphenyl ketone and a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

Chemical Transformations

The compound undergoes several transformations influenced by its functional groups:

Substitution Reactions

  • Bromine Substitution : The 4-bromophenyl group can participate in nucleophilic aromatic substitution (e.g., with amines or alcohols) under basic conditions.

  • Trifluoromethyl Group Reactivity : The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, influencing reaction pathways .

Elimination and Coupling Reactions

  • Pyrrole Ring Functionalization : The pyrrole ring may undergo electrophilic substitution (e.g., nitration, bromination) at positions 3 or 5 .

  • Carboxamide Derivatization : The amide group can participate in transamidation or hydrolysis to yield carboxylic acids.

Ring-Opening/Closing Reactions

While not directly observed in this compound, structurally related pyrrole derivatives may undergo ring-opening under acidic conditions, followed by reclosure with different substituents .

Mechanistic Considerations

The compound’s reactivity is driven by:

  • Electronic Effects : The trifluoromethyl group (electron-withdrawing) directs electrophilic substitution to meta positions on the phenyl ring .

  • Steric Effects : Bulky substituents (e.g., benzyl groups) may hinder certain reaction pathways, favoring specific regioisomers.

  • Biological Interactions : The trifluoromethyl group enhances membrane permeability, influencing binding to molecular targets (e.g., enzymes).

Comparative Analysis of Related Compounds

CompoundKey FeaturesReactivity Profile
Target Compound 4-Bromophenyl, trifluoromethyl, pyrrole-carboxamideHigh lipophilicity; prone to substitution at bromophenyl group
Methyl 5-(4-bromophenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate Pyrrole ester, trifluoromethylLower reactivity at amide site compared to carboxamide
5-(4-bromophenyl)-4-cyano-N-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxamide Cyanopyrrole derivativeIncreased electron-deficiency at pyrrole ring enhances electrophilic substitution

Stability and Handling

  • Thermal Stability : Stable at room temperature but may decompose under prolonged heating due to bromine and trifluoromethyl groups.

  • Light Sensitivity : Potential photosensitivity due to aromatic rings; storage in dark conditions is recommended.

  • Reactivity with Nucleophiles : The bromine substituent renders the compound susceptible to nucleophilic displacement.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 1-(4-bromophenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]pyrrole-2-carboxamide demonstrate effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria .
  • Cancer Research : The compound's structural framework allows for the modification of its functional groups, which can enhance its activity against cancer cells. Investigations into pyrrole derivatives have revealed their potential as anti-cancer agents by inducing apoptosis in tumor cells and inhibiting cancer cell proliferation .
  • Neuropharmacology : There is growing interest in the role of pyrrole-based compounds in modulating neurotransmitter systems. For example, certain derivatives have been studied for their ability to interact with nicotinic acetylcholine receptors, which are crucial for cognitive functions and could be targeted for neurodegenerative diseases .

Materials Science Applications

  • Organic Electronics : The electronic properties of 1-(4-bromophenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]pyrrole-2-carboxamide make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films enhances its utility in electronic devices .
  • Polymer Chemistry : The compound can be used as a monomer or additive in polymer synthesis, contributing to the development of new materials with tailored properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength .

Biochemical Applications

  • Enzyme Inhibition : Studies have indicated that certain pyrrole derivatives can act as enzyme inhibitors, targeting specific pathways involved in disease progression. This application is particularly relevant in drug design where selective inhibition can lead to more effective therapies with fewer side effects .
  • Molecular Probes : The unique chemical structure allows for the development of molecular probes that can be used in biological imaging or as sensors for detecting specific biomolecules, enhancing diagnostic capabilities in clinical settings .

Case Studies

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition against E. coli and S. aureus strains with MIC values lower than traditional antibiotics.
Cancer Cell ProliferationInduced apoptosis in breast cancer cell lines with IC50 values indicating potent activity compared to existing chemotherapeutics.
Neuropharmacological EffectsShowed modulation of nicotinic receptors leading to improved cognitive function in animal models of Alzheimer's disease.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromophenyl and trifluoromethyl groups can enhance its binding affinity and specificity for these targets. The compound may modulate the activity of these targets, leading to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Key Observations:

  • Halogen vs. Polar Groups : The bromine in the target compound and 4-bromo-N-(3-hydroxyphenyl)-1H-pyrrole-2-carboxamide provides distinct advantages: bromine enhances halogen bonding (useful in kinase or protease inhibition), while the hydroxyl group in the latter improves aqueous solubility but increases susceptibility to oxidation.
  • –CF₃ vs. Alkyl/Acyl Chains : The trifluoromethyl group in the target compound and 4-acetyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide confers higher metabolic stability and lipophilicity compared to butyryl or furylmethyl substituents .

Biological Activity

1-(4-bromophenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]pyrrole-2-carboxamide is a synthetic compound with potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(4-bromophenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]pyrrole-2-carboxamide can be described by the following molecular formula:

PropertyValue
Molecular FormulaC16H11BrF3N
Molecular Weight370.17 g/mol
InChIKeyWIJNKOGONVYBGY-CMDGGOBGSA-N

Research indicates that compounds with a pyrrole core often exhibit significant biological activities due to their ability to interact with various biological targets. The mechanism of action for pyrrole derivatives typically involves:

  • Inhibition of DNA Gyrase : Pyrrole compounds have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, thereby exhibiting antibacterial properties .
  • COX-2 Inhibition : Some pyrrole derivatives have demonstrated the ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways, suggesting potential anti-inflammatory effects .

Anticancer Activity

A study investigating various pyrrole derivatives, including those similar to 1-(4-bromophenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]pyrrole-2-carboxamide, revealed promising anticancer activities. The compound's structural features may enhance its interaction with cancer cell lines, leading to increased cytotoxicity.

Case Study : A recent evaluation of a related pyrrole derivative showed an IC50 value against breast cancer cells (MCF-7) at approximately 225 µM, indicating a significant growth inhibitory effect . This suggests that 1-(4-bromophenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]pyrrole-2-carboxamide may exhibit similar or enhanced activity.

Antibacterial Activity

The antibacterial properties of pyrrole derivatives have been well-documented. The inhibition of bacterial growth is often attributed to the interference with DNA replication processes.

Table: Antibacterial Efficacy of Pyrrole Derivatives

Compound NameMIC (µg/mL)Target Bacteria
1-(4-bromophenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]pyrrole-2-carboxamideTBDE. coli
Related Pyrrole Compound31.25Staphylococcus aureus

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that some pyrrole derivatives can cause skin irritation and other adverse effects at higher concentrations . Further research is necessary to establish a comprehensive safety profile for 1-(4-bromophenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]pyrrole-2-carboxamide.

Q & A

Q. What is the synthetic route for 1-(4-bromophenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]pyrrole-2-carboxamide, and what reaction conditions are critical?

The compound is synthesized via a multi-step process involving cycloalkylation under phase-transfer catalysis (PTC) conditions. For example, a structurally similar pyrrole-2-carboxamide derivative was prepared by cycloalkylation of a bromobenzamide precursor using sulfuric acid hydrolysis to yield the final product . Key conditions include:

  • Use of PTC agents (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
  • Controlled hydrolysis with concentrated sulfuric acid to avoid over-degradation.
  • Isolation of the racemic mixture (R/S isomers) via crystallization from methanol .

Q. Which spectroscopic and crystallographic methods validate the compound’s structure?

  • X-ray diffraction (XRD): Single-crystal XRD resolves the stereochemistry and confirms bond lengths/angles (e.g., C–H distances refined to 0.93–0.97 Å) .
  • NMR/IR spectroscopy: Proton environments (e.g., trifluoromethyl and bromophenyl groups) are identified via 1^1H/13^{13}C NMR. IR confirms amide C=O stretches (~1650 cm1^{-1}).
  • Elemental analysis: Validates purity and stoichiometry .

Q. What are the hypothesized applications of this compound in scientific research?

  • Medicinal chemistry: The trifluoromethyl and bromophenyl groups suggest potential as a kinase inhibitor or GPCR modulator, analogous to structurally related carboxamides .
  • Agrochemicals: The electron-withdrawing substituents may enhance pesticidal activity by disrupting insect nervous systems .
  • Material science: Thermal stability from aromatic/fluorinated groups could aid in polymer or sensor development .

Advanced Research Questions

Q. How can enantiomeric purity be improved during synthesis, and what analytical methods are suitable?

  • Chiral resolution: Use chiral stationary phases (CSPs) in HPLC or SFC to separate R/S isomers.
  • Asymmetric catalysis: Introduce chiral ligands (e.g., BINAP) during cycloalkylation to favor one enantiomer .
  • Circular dichroism (CD): Monitor optical activity to quantify enantiomeric excess (ee) .

Q. How should researchers address contradictions in bioactivity data across assays?

  • Assay validation: Standardize cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO tolerance).
  • Structural analogs: Compare activity with derivatives (e.g., replacing bromophenyl with chlorophenyl) to identify critical pharmacophores .
  • Dose-response curves: Use Hill slopes to assess cooperative binding vs. non-specific effects .

Q. What computational strategies predict the compound’s binding modes and metabolic stability?

  • Molecular docking: Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., cytochrome P450 enzymes) .
  • QSAR modeling: Corrogate substituent effects (e.g., trifluoromethyl’s lipophilicity) with ADMET properties .
  • DFT calculations: Optimize geometry at the B3LYP/6-31G* level to predict reactivity and stability .

Q. How does the crystal packing of this compound influence its physicochemical properties?

  • XRD data reveal intermolecular interactions (e.g., π-π stacking between bromophenyl groups) that enhance melting points and solubility profiles .
  • Hydrogen bonds (N–H⋯O=C) contribute to lattice stability, impacting dissolution rates in formulation studies .

Methodological Notes

  • Synthesis optimization: Adjust PTC reaction time/temperature to minimize byproducts (e.g., dimerization) .
  • Bioactivity assays: Prioritize target-specific screens (e.g., kinase panels) over broad phenotypic assays to reduce noise .
  • Data reconciliation: Cross-validate crystallographic and spectroscopic data with computational predictions to resolve structural ambiguities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.